NET Inhibition: Primary Amine vs. N-Alkylated Derivatives
3,3-Diphenylcyclobutanamine inhibits the norepinephrine transporter (NET) with an IC₅₀ of 1600 nM [1]. This is in contrast to its N-methyl and N,N-dimethyl analogues, which are reported to be 'more potent' in inhibiting the reuptake of norepinephrine (NA) and serotonin (5-HT) [2]. This quantitative difference highlights that the primary amine is the least potent in the series for NET inhibition.
| Evidence Dimension | Norepinephrine Transporter (NET) Inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 1600 nM |
| Comparator Or Baseline | N-methyl-3,3-diphenylcyclobutylamine and N,N-dimethyl-3,3-diphenylcyclobutylamine |
| Quantified Difference | Not quantified, but described as 'more potent' in the primary literature [2] |
| Conditions | In vitro, Sodium-dependent noradrenaline transporter (mouse) |
Why This Matters
This data establishes 3,3-Diphenylcyclobutanamine as the least potent NET inhibitor in its class, making it a suitable research tool for studying the effect of N-alkylation on transporter affinity.
- [1] BindingDB. BDBM35229: IC₅₀ for Sodium-dependent noradrenaline transporter (mouse). Data curated from Carnmalm et al., J. Med. Chem. 1978. View Source
- [2] Carnmalm, B.; Rämsby, S.; Renyi, A. L.; Ross, S. B.; Ogren, S. O. Antidepressant agents. 9. 3,3-Diphenylcyclobutylamines, a new class of central stimulants. J. Med. Chem. 1978, 21 (1), 78-82. View Source
